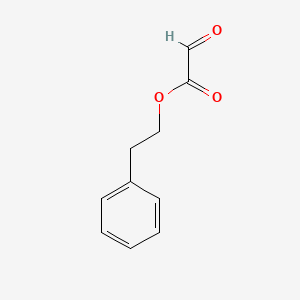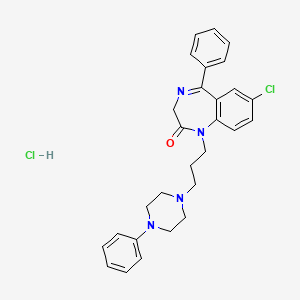![molecular formula C29H25BrN6O6 B13752557 Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- CAS No. 25080-15-3](/img/structure/B13752557.png)
Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- is a complex organic compound primarily used in industrial applications. It is known for its vibrant color properties, making it a valuable dye in textiles and fabrics .
準備方法
The synthesis of Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- involves several steps. The process typically starts with the preparation of the azo compound through a diazotization reaction, followed by coupling with a suitable amine. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained . Industrial production methods may vary, but they generally involve large-scale reactors and stringent quality control measures to maintain consistency and purity .
化学反応の分析
Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups attached to the aromatic rings.
Reduction: Commonly used to modify the azo group, leading to different amine derivatives.
Substitution: Halogenation and nitration are typical substitution reactions that this compound can undergo.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- has several scientific research applications:
Chemistry: Used as a dye in various chemical processes and as a marker in chromatographic techniques.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific molecular targets.
Industry: Widely used in the textile industry for dyeing fabrics.
作用機序
The mechanism of action of Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- involves its interaction with molecular targets through its azo and amine groups. These interactions can lead to changes in the electronic structure of the compound, affecting its color properties and binding affinities . The pathways involved often include electron transfer processes and hydrogen bonding .
類似化合物との比較
Similar compounds to Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- include:
Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]: Used primarily as a black dye in textiles.
Acetamide, N-5-[[2-(acetyloxy)ethylamino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]: Known for its use as a colorant dye in textiles.
The uniqueness of Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- lies in its specific molecular structure, which imparts distinct color properties and reactivity compared to its analogs .
特性
CAS番号 |
25080-15-3 |
|---|---|
分子式 |
C29H25BrN6O6 |
分子量 |
633.4 g/mol |
IUPAC名 |
N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(dibenzylamino)-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C29H25BrN6O6/c1-19(37)31-24-15-26(34(17-20-9-5-3-6-10-20)18-21-11-7-4-8-12-21)28(42-2)16-25(24)32-33-29-23(30)13-22(35(38)39)14-27(29)36(40)41/h3-16H,17-18H2,1-2H3,(H,31,37) |
InChIキー |
JYAAXCNACZCCRH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


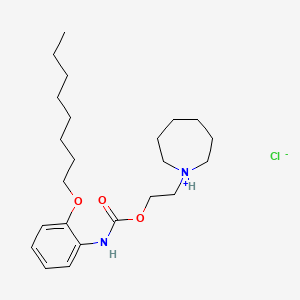
![4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol](/img/structure/B13752495.png)
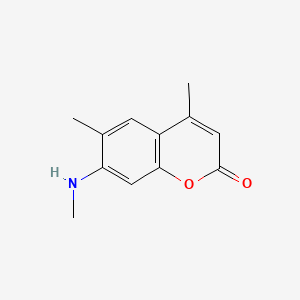
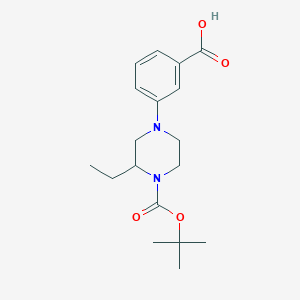

![[1-(2-methylbut-3-yn-2-yl)azetidin-1-ium-3-yl] N-propylcarbamate;chloride](/img/structure/B13752506.png)
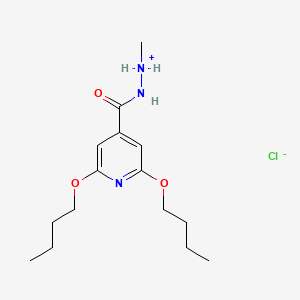
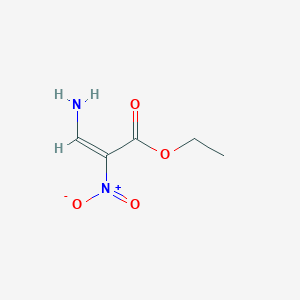
![2-Naphthalenol, decahydro-, [2S-(2alpha,4aalpha,8abeta)]](/img/structure/B13752531.png)
![(-)-2,3-bis-((2S,5S)-2,5-diethylphospholano)benzo[b]thiophene(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate](/img/structure/B13752536.png)
